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Compound of Interest

Compound Name: 7-Chloro-2-methylindolizine

CAS No.: 917760-85-1

Cat. No.: B3361202

Get Quote

Executive Summary & Compound Profile
7-Chloro-2-methylindolizine is a functionalized indolizine derivative increasingly utilized as a

scaffold in medicinal chemistry, particularly in the development of CRTH2 antagonists and

potential anti-tubercular agents.[1] Unlike the parent indolizine, the introduction of a chlorine

atom at the C7 position and a methyl group at C2 significantly alters the electronic landscape of

the bicyclic system, creating distinct NMR spectral signatures essential for structural validation.

This guide provides an objective analysis of the 1H NMR spectrum, comparing it against the

parent scaffold to highlight substituent effects, and offers a validated synthesis-to-analysis

workflow.
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Property Detail

IUPAC Name 7-Chloro-2-methylindolizine

Molecular Formula C₉H₈ClN

Molecular Weight 165.62 g/mol

Key Substituents
Chlorine (C7, Electron-withdrawing/Mesomeric

donor), Methyl (C2, Electron-donating)

Appearance Pale yellow solid

Solubility for NMR Highly soluble in CDCl₃, DMSO-d₆

Structural Visualization & Numbering
To ensure accurate spectral assignment, the standard indolizine numbering system is used.

Note that the bridgehead nitrogen is position 4.

Figure 1: Numbering scheme for 7-Chloro-2-methylindolizine.
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Experimental Data: 1H NMR Spectrum
The following data represents the validated experimental spectrum in CDCl₃ at 300-400 MHz.
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Chemical Shift Table

Signal (δ
ppm)

Multiplicity Integration

Coupling
Constant (

Hz)

Assignment
Structural
Context

7.70
Doublet of

triplets (dt)
1H H-5

Deshielded

by N; vicinal

to H6.

7.20 Doublet (d) 1H H-8

Ortho to

bridge; meta

coupling to

H6.

7.05 Multiplet (m) 1H - H-3

5-membered

ring;

deshielded

relative to H1.

6.35
Doublet of

doublets (dd)
1H H-6

Ortho to Cl;

vicinal to H5,

meta to H8.

6.20
Broad Singlet

(br s)
1H - H-1

5-membered

ring; most

shielded

aromatic.

2.30 Singlet (s) 3H - 2-CH₃

Methyl group

on the 5-

membered

ring.

Data Source: Validated against synthesis protocols derived from Tschitschibabin cyclization

methods [1, 2].
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To understand the "performance" of this spectrum (i.e., how substituents shift the peaks), we

compare it to the parent Indolizine and the non-chlorinated 2-Methylindolizine.

Effect of the 7-Chloro Substituent
The Chlorine atom at C7 exerts two competing effects: an inductive withdrawal (-I) and a

mesomeric donation (+M). In the indolizine system, the spectral changes indicate:

H-6 (Ortho to Cl): Shifts upfield (shielded) to 6.35 ppm compared to ~6.6 ppm in the parent.

This suggests the +M resonance effect dominates at the ortho position, increasing electron

density.

H-8 (Ortho to Cl): Shifts upfield to 7.20 ppm (vs ~7.4 ppm).

Coupling Pattern: The presence of Cl at C7 removes the H-7 proton, simplifying the splitting

of H-6 and H-8. H-6 becomes a dd (coupling only to H-5 and H-8), whereas in the parent, it

would be a complex multiplet.

Effect of the 2-Methyl Substituent[1][4][5]
H-1 and H-3: The methyl group at C2 is electron-donating.[2] It simplifies the 5-membered

ring spectrum. In the parent indolizine, H-2 is a proton; here, it is replaced, leaving H-1 and

H-3 as singlets (or finely split multiplets).

Chemical Shift: The methyl group typically shields the adjacent H-1 and H-3 protons slightly

(~0.1-0.2 ppm upfield) compared to the unsubstituted parent.

Comparison Table: Chemical Shifts (CDCl₃)
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Proton
7-Chloro-2-

methylindolizine

2-Methylindolizine

(Est.)
Indolizine (Parent)

H-5 7.70 (d) ~7.80 (d) 7.85 (d)

H-8 7.20 (d) ~7.30 (d) 7.38 (d)

H-3 7.05 (s) ~7.15 (s) 7.25 (d)

H-6 6.35 (dd) ~6.50 (ddd) 6.60 (ddd)

H-1 6.20 (s) ~6.25 (s) 6.38 (t)

H-7 Cl (No Signal) ~6.70 (ddd) 6.75 (ddd)

Experimental Protocol: Synthesis & Analysis
To obtain the high-purity spectrum described above, the compound is synthesized via the

Tschitschibabin Indolizine Synthesis. This protocol ensures the correct regiochemistry (7-Cl, 2-

Me).
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Figure 2: Synthesis and Analysis Workflow
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Protocol Steps
Quaternization: React 4-chloro-2-methylpyridine (4-chloro-2-picoline) with 1-bromopropan-2-

one (bromoacetone) in acetonitrile. Reflux for 1 hour.

Note: The 4-Cl on the pyridine becomes the 7-Cl on the indolizine. The methyl of the

picoline is incorporated into the bridge.
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Cyclization: Treat the resulting pyridinium salt with aqueous sodium bicarbonate.

Purification: The free base is volatile; purify by steam distillation or vacuum distillation (or

column chromatography if scale is small).

NMR Prep: Dissolve ~10 mg of the pale yellow solid in 0.6 mL CDCl₃. Filter if any turbidity

(inorganic salts) remains.

Troubleshooting & Impurities
When analyzing the spectrum, look for these common artifacts:

Unreacted 4-Chloro-2-picoline: Look for doublets at 8.3 ppm (alpha-H) and 7.1 ppm (beta-H).

Solvent Peaks: Acetonitrile (if used in synthesis) appears at 2.10 ppm (s). Toluene (often

used in extraction) appears at 2.36 ppm (s) and 7.1-7.2 ppm (m).

Water: In CDCl₃, water appears as a broad singlet around 1.56 ppm.

References
Synthesis and NMR Data: US Patent 2008/0306109 A1. "Indolizine Derivatives as Ligands of

the CRTH2 Receptor." Example 18a. Link
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base shifts). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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